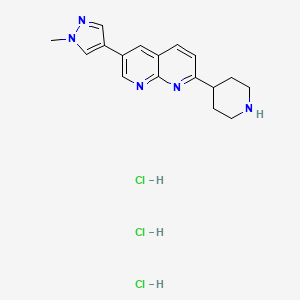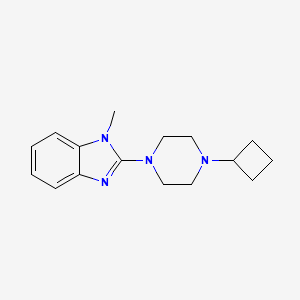
6-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1,8-naphthyridine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1,8-naphthyridine trihydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a piperidine ring, and a naphthyridine core. The trihydrochloride form indicates the presence of three hydrochloride groups, which often enhance the compound’s solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1,8-naphthyridine trihydrochloride typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrazole Ring: This step involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions to form the pyrazole ring.
Formation of the Piperidine Ring: The piperidine ring is usually synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling of the Pyrazole and Piperidine Rings: This step involves the coupling of the two rings through a series of nucleophilic substitution reactions.
Formation of the Naphthyridine Core: The naphthyridine core is synthesized through a multi-step process involving the condensation of suitable precursors.
Final Assembly and Hydrochloride Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1,8-naphthyridine trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1,8-naphthyridine trihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1,8-naphthyridine trihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine: Shares the pyrazole and piperidine rings but lacks the naphthyridine core.
{1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}methylamine: Similar structure but different functional groups and core structure.
Uniqueness
6-(1-methyl-1H-pyrazol-4-yl)-2-(piperidin-4-yl)-1,8-naphthyridine trihydrochloride is unique due to its combination of the pyrazole, piperidine, and naphthyridine rings, along with the trihydrochloride form. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C17H22Cl3N5 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
6-(1-methylpyrazol-4-yl)-2-piperidin-4-yl-1,8-naphthyridine;trihydrochloride |
InChI |
InChI=1S/C17H19N5.3ClH/c1-22-11-15(10-20-22)14-8-13-2-3-16(21-17(13)19-9-14)12-4-6-18-7-5-12;;;/h2-3,8-12,18H,4-7H2,1H3;3*1H |
InChI Key |
IEYJRUVNCINFGT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C3C(=C2)C=CC(=N3)C4CCNCC4.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-2-{[2-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine](/img/structure/B12240412.png)
![3-(Fluoromethyl)-1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidine](/img/structure/B12240413.png)

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B12240424.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-5-(trifluoromethyl)pyridine](/img/structure/B12240445.png)
![N-[(1,4-dioxan-2-yl)methyl]-N,4,5-trimethyl-1,3-benzothiazol-2-amine](/img/structure/B12240447.png)
![1-(2-chlorophenyl)-4-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)piperazine](/img/structure/B12240459.png)
![1-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine](/img/structure/B12240462.png)
![6-{4-[(4-Oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12240464.png)
![N-(pyrimidin-2-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12240477.png)
![3-hydroxy-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B12240487.png)
![2-chloro-N-[1-(pyrazin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12240496.png)
![3-(2-Methoxyethyl)-1-[1-(quinoxalin-2-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B12240502.png)
